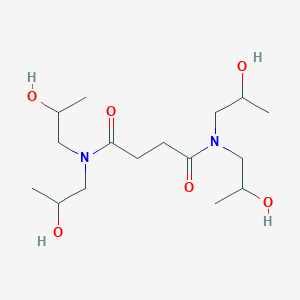![molecular formula C25H22SSn B14628590 Stannane, [(4-methylphenyl)thio]triphenyl- CAS No. 55216-00-7](/img/structure/B14628590.png)
Stannane, [(4-methylphenyl)thio]triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, [(4-methylphenyl)thio]triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one [(4-methylphenyl)thio] group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [(4-methylphenyl)thio]triphenyl- typically involves the reaction of triphenyltin chloride with 4-methylphenylthiol in the presence of a base. The reaction can be represented as follows:
Ph3SnCl+4-CH3C6H4SH→Ph3SnS(4-CH3C6H4)+HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for organotin compounds like Stannane, [(4-methylphenyl)thio]triphenyl- often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, [(4-methylphenyl)thio]triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Stannane, [(4-methylphenyl)thio]triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing molecules.
Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Stannane, [(4-methylphenyl)thio]triphenyl- involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The [(4-methylphenyl)thio] group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Stannane, triphenyl-: This compound has a similar structure but lacks the [(4-methylphenyl)thio] group.
Stannane, tetraphenyl-: This compound contains four phenyl groups bonded to the tin atom.
Uniqueness
Stannane, [(4-methylphenyl)thio]triphenyl- is unique due to the presence of the [(4-methylphenyl)thio] group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in sulfur-related reactions, making it valuable in specific synthetic applications.
Propiedades
Número CAS |
55216-00-7 |
|---|---|
Fórmula molecular |
C25H22SSn |
Peso molecular |
473.2 g/mol |
Nombre IUPAC |
(4-methylphenyl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/C7H8S.3C6H5.Sn/c1-6-2-4-7(8)5-3-6;3*1-2-4-6-5-3-1;/h2-5,8H,1H3;3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
VRCSXSAGSQAQCC-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


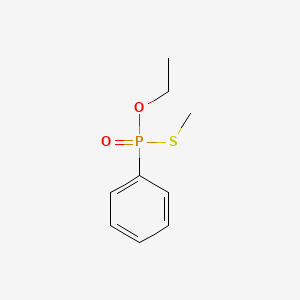


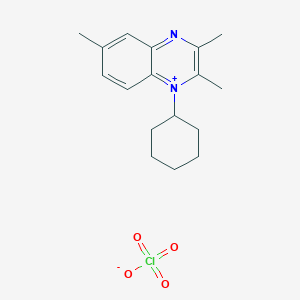
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)

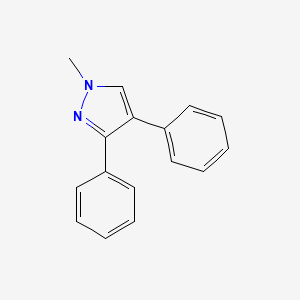
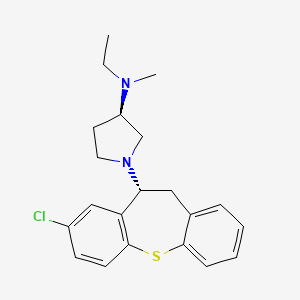
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
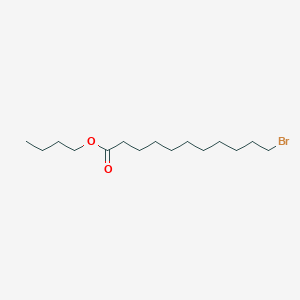

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
